

# The Role of Succinate in Modulating Immune Cell Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Succinate |           |
| Cat. No.:            | B1194679  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Once viewed solely as an intermediate in the tricarboxylic acid (TCA) cycle, **succinate** has emerged as a critical signaling molecule and a key modulator of the immune system.[1][2] This metabolite, which can accumulate in the cellular microenvironment during conditions such as hypoxia, inflammation, and metabolic stress, exerts pleiotropic effects on both innate and adaptive immunity.[1][2][3] **Succinate**'s immunomodulatory functions are mediated through two primary mechanisms: intracellularly, by stabilizing the transcription factor Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ), and extracellularly, by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][2][4] The functional consequences of **succinate** signaling are highly context-dependent, varying with the immune cell type, its activation state, and the surrounding tissue environment, leading to both pro- and anti-inflammatory outcomes.[5][6][7] This guide provides an in-depth technical overview of the mechanisms by which **succinate** influences macrophage, dendritic cell, and T cell activity, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways to inform future research and therapeutic development.

## **Succinate Signaling Pathways**

**Succinate** modulates immune cell function through distinct intracellular and extracellular pathways.



## Intracellular Signaling: HIF-1α Stabilization

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, metabolic reprogramming leads to the accumulation of intracellular **succinate**. [1][8] This accumulation occurs due to factors like increased glutamine-dependent anaplerosis and the GABA shunt.[1][2] Elevated cytosolic **succinate** inhibits the activity of prolyl hydroxylase (PHD) enzymes.[1][2][4] PHDs normally mark the alpha subunit of HIF-1 for proteasomal degradation. By inhibiting PHDs, **succinate** leads to the stabilization and accumulation of HIF-1 $\alpha$ , which can then translocate to the nucleus and drive the transcription of pro-inflammatory genes, most notably IL1B.[1][4][8][9] Furthermore, the oxidation of **succinate** by **succinate** dehydrogenase (SDH) can generate mitochondrial reactive oxygen species (ROS), which can also contribute to HIF-1 $\alpha$  stabilization.[1][2][10]



Click to download full resolution via product page

Caption: Intracellular **succinate** stabilizes HIF-1α to drive inflammatory gene expression.



## **Extracellular Signaling: SUCNR1 Activation**

**Succinate** can be released into the extracellular space where it acts as a signaling molecule by binding to SUCNR1, a G protein-coupled receptor.[4] SUCNR1 activation triggers downstream signaling cascades that are cell-type specific. The receptor couples to both Gq and Gi alpha subunits.[11][12]

- Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is often associated with pro-inflammatory and migratory responses in cells like dendritic cells. [4][9][11]
- Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This pathway has been linked to anti-inflammatory effects in macrophages.[13][14]



Click to download full resolution via product page

Caption: Extracellular **succinate** activates SUCNR1, leading to divergent downstream signaling.



## **Succinate's Role in Macrophage Function**

**Succinate** exerts a complex, dual role in macrophage polarization and function, contributing to both pro- and anti-inflammatory phenotypes.

## **Pro-inflammatory Effects**

In classically activated (M1) macrophages stimulated with LPS, intracellular **succinate** accumulation drives IL-1 $\beta$  production via the HIF-1 $\alpha$  pathway.[1][8][9] This positions **succinate** as a key metabolic signal that amplifies inflammatory responses.

## **Anti-inflammatory and Context-Dependent Effects**

Conversely, several studies demonstrate that **succinate** can also have immunosuppressive effects. Exogenous, cell-permeable **succinate** (diethyl **succinate**) has been shown to suppress the secretion of inflammatory mediators like IL-6, TNF, and nitric oxide (NO) from LPS-stimulated macrophages, a mechanism that can be SUCNR1-independent.[5][15][16] Furthermore, activation of SUCNR1 on macrophages, particularly in the context of adipose tissue, can promote an anti-inflammatory M2-like phenotype and help resolve inflammation.[13] [14] Studies have also shown that macrophages deficient in SUCNR1 exhibit an enhanced inflammatory response, suggesting a tonic anti-inflammatory role for this receptor.[5][15]

# Quantitative Data: Succinate's Effect on Macrophage Cytokine Secretion



| Cell Type              | Stimulus           | Succinate<br>Form      | <b>Concentr</b><br>ation | Effect on<br>Cytokine/<br>Mediator | %<br>Change <i>l</i><br>Fold<br>Change | Referenc<br>e |
|------------------------|--------------------|------------------------|--------------------------|------------------------------------|----------------------------------------|---------------|
| BMDMs                  | LPS (100<br>ng/mL) | Diethyl<br>succinate   | 5.0 mM                   | ↓ IL-6<br>Secretion                | ~50%<br>reduction                      | [15]          |
| BMDMs                  | LPS (100<br>ng/mL) | Diethyl<br>succinate   | 5.0 mM                   | ↓ TNF<br>Secretion                 | ~40%<br>reduction                      | [15]          |
| BMDMs                  | LPS + IFN-<br>y    | Diethyl<br>succinate   | 5.0 mM                   | ↓ NO<br>Secretion                  | ~60%<br>reduction                      | [15]          |
| BMDMs                  | LPS (100<br>ng/mL) | Diethyl<br>succinate   | 5.0 mM                   | ↓ II1b<br>mRNA<br>Expression       | ~75%<br>reduction                      | [15]          |
| SUCNR1-<br>KO<br>BMDMs | LPS (100<br>ng/mL) | N/A<br>(Genetic<br>KO) | N/A                      | ↑ IL-6<br>Secretion                | ~1.5-fold<br>increase vs<br>WT         | [15]          |
| SUCNR1-<br>KO<br>BMDMs | LPS (100<br>ng/mL) | N/A<br>(Genetic<br>KO) | N/A                      | ↑ TNF<br>Secretion                 | ~1.3-fold<br>increase vs<br>WT         | [15]          |

BMDMs: Bone Marrow-Derived Macrophages

# Experimental Protocol: In Vitro Macrophage Stimulation and Analysis

This protocol outlines a general method for assessing the effect of **succinate** on macrophage activation, based on methodologies described in the literature.[15][17]

#### • Cell Culture:

Isolate bone marrow cells from the femurs and tibias of mice.



- Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
- Succinate Pre-treatment and Stimulation:
  - Plate mature BMDMs in 24-well plates at a density of 0.5 x 10<sup>6</sup> cells/well.
  - One hour prior to stimulation, pre-treat cells with a cell-permeable form of succinate (e.g., Diethyl succinate) at a final concentration range of 0.5 mM to 5 mM. Use a vehicle control (e.g., DMSO or PBS).
  - Stimulate macrophages with LPS (100 ng/mL) with or without IFN-γ (10 U/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for cytokine secretion).
- · Analysis of Inflammatory Mediators:
  - Cytokine Secretion (ELISA):
    - Collect the cell culture supernatant after 24 hours.
    - Centrifuge to remove cellular debris.
    - Measure the concentration of cytokines (e.g., IL-6, TNF) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
  - Nitric Oxide (NO) Secretion (Griess Assay):
    - Collect supernatant after 24 hours.
    - Use a Griess Reagent System to measure the nitrite concentration, which is a stable product of NO.
  - Gene Expression (qPCR):
    - After 4 hours of stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).



- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., II1b, Tnf, II6) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
- Analysis of Cell Surface Markers (Flow Cytometry):
  - After 24 hours, gently scrape the cells and wash with FACS buffer (PBS with 2% FBS).
  - Stain cells with fluorescently-labeled antibodies against surface markers of activation (e.g., CD86, CD40) for 30 minutes on ice.
  - Wash the cells and analyze them on a flow cytometer.

## Succinate's Role in Dendritic Cell (DC) Function

**Succinate** acts as a pro-inflammatory signal for dendritic cells, enhancing their ability to initiate adaptive immune responses.

## DC Maturation, Migration, and Cytokine Production

Immature DCs express high levels of SUCNR1.[1][18] Upon encountering **succinate** in the extracellular environment—a signal of nearby cell stress or necrosis—DCs undergo maturation. [4][18] **Succinate** promotes DC migration to draining lymph nodes, a critical step for antigen presentation to T cells.[4][9][19] Furthermore, **succinate** can act in synergy with Toll-like receptor (TLR) ligands to significantly boost the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][3][9][19]

# Quantitative Data: Succinate's Effect on Dendritic Cell Cytokine Secretion



| Cell Type        | Stimulus                   | Succinate<br>Concentrati<br>on | Effect on<br>Cytokine | Fold<br>Change       | Reference |
|------------------|----------------------------|--------------------------------|-----------------------|----------------------|-----------|
| Mouse Mo-<br>DCs | Poly(I:C)<br>(TLR3 ligand) | 500 μΜ                         | ↑ IL-1β<br>Secretion  | Synergistic increase | [9]       |
| Human Mo-<br>DCs | R-837 (TLR7<br>ligand)     | 500 μΜ                         | † TNF-α<br>Secretion  | Synergistic increase | [9]       |

Mo-DCs: Monocyte-Derived Dendritic Cells

# Experimental Protocol: In Vitro DC Maturation and Cytokine Analysis

This protocol describes a method for assessing the synergistic effect of **succinate** and TLR ligands on DC activation.[9]

#### Cell Culture:

- Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by magneticactivated cell sorting (MACS) using CD14 microbeads.
- Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) for 5-6 days to generate immature monocyte-derived DCs (Mo-DCs).

#### Stimulation:

- Plate immature Mo-DCs in 96-well plates.
- $\circ$  Stimulate cells for 18-24 hours with a TLR ligand (e.g., Poly(I:C) at 10 μg/mL or R-837 at 1 μg/mL) in the presence or absence of **succinate** (e.g., 500 μM).

#### Analysis:

 $\circ$  Collect supernatant and measure cytokine concentrations (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) using ELISA or a multiplex bead array assay.



 Analyze the expression of maturation markers (e.g., CD83, CD86, HLA-DR) on the cell surface by flow cytometry.

## Succinate's Role in T Cell Function

The influence of **succinate** on T cells is multifaceted, with evidence supporting both immunosuppressive and pro-inflammatory roles.

### Inhibition of Effector Function

Exposure of activated human CD4+ and CD8+ T cells to high concentrations of **succinate** has been shown to suppress their effector functions. This includes a reduction in degranulation and a broad inhibition of cytokine secretion, including the critical anti-tumor cytokine IFN-γ.[4][20] This suggests that in tumor microenvironments where **succinate** can accumulate, it may contribute to an immunosuppressive landscape.

## **Promotion of Pro-Inflammatory Lineages**

In contrast, studies focusing on intracellular metabolic pathways have shown that genetic deficiency in SDH leads to **succinate** accumulation and a lower α-ketoglutarate/**succinate** ratio.[21] This metabolic state was found to promote the differentiation of T cells into proinflammatory Th1 and Th17 lineages.[4][18][21] In a model of experimental autoimmune uveitis, the **succinate**-SUCNR1 axis was shown to enhance Th1/Th17 cell frequencies and their production of IFN-y and IL-17A.[4][18]

### **Enhancement of T Cell Stemness**

Recent research has uncovered a novel role for **succinate** in preserving the fitness of CD8+ T cells. Sustained exposure to **succinate** was found to promote the survival of CD8+ T cells and facilitate the generation and maintenance of a stem-like subpopulation.[22] These **succinate**-conditioned T cells displayed superior long-term persistence and tumor-clearing capacity, highlighting a potential therapeutic application for **succinate** in T cell-based immunotherapies. [22]

## Quantitative Data: Succinate's Effect on T Cell Function



| Cell Type             | Condition            | Succinate<br>Concentrati<br>on  | Effect                          | % Change                    | Reference |
|-----------------------|----------------------|---------------------------------|---------------------------------|-----------------------------|-----------|
| Human CD4+<br>T cells | Activated (72h)      | 1 mM                            | ↓ IFN-γ<br>Secretion            | ~50%<br>reduction           | [20]      |
| Human CD8+<br>T cells | Activated (72h)      | 1 mM                            | ↓ IFN-y<br>Secretion            | ~40% reduction              | [20]      |
| Human CD8+<br>T cells | Activated (72h)      | 1 mM                            | ↓<br>Degranulatio<br>n (CD107a) | ~30% reduction              | [20]      |
| Mouse CD4+<br>T cells | Th1<br>Polarization  | Cell-<br>permeable<br>succinate | ↑ IFN-y+ cells                  | Enhanced<br>differentiation | [21]      |
| Mouse CD4+<br>T cells | Th17<br>Polarization | Cell-<br>permeable<br>succinate | ↑ IL-17+ cells                  | Enhanced<br>differentiation | [21]      |

# **General Experimental Workflow**

Investigating the role of **succinate** in immune cell function typically follows a structured workflow, from initial cell culture and treatment to multi-level analysis of the cellular response.





Click to download full resolution via product page

Caption: A typical workflow for investigating **succinate**'s immunomodulatory effects.



### **Conclusion and Future Directions**

**Succinate** is a pleiotropic metabolic signal that plays a crucial and complex role in regulating the activity of macrophages, dendritic cells, and T cells. Its ability to act both intracellularly via HIF-1α and extracellularly via SUCNR1 allows it to fine-tune immune responses in a highly context-dependent manner. This dual functionality makes the **succinate** signaling axis a compelling target for therapeutic intervention in a range of diseases characterized by immune dysregulation, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3] [4][23]

For drug development professionals, targeting the **succinate**-SUCNR1 axis with specific agonists or antagonists presents a promising strategy.[4][24] However, the disparate effects observed across different immune cells and inflammatory contexts underscore the need for targeted therapeutic approaches. Future research should focus on elucidating the precise molecular switches that determine whether **succinate** signaling results in a pro- or anti-inflammatory outcome in specific tissues and disease states. A deeper understanding of these mechanisms will be essential for harnessing the therapeutic potential of modulating **succinate** pathways to treat human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Succinate in innate immunity: linking metabolic reprogramming to immune modulation -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinate in innate immunity: linking metabolic reprogramming to immune modulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 5. [PDF] Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages | Semantic Scholar [semanticscholar.org]

## Foundational & Exploratory





- 6. Succinate Receptor 1: An Emerging Regulator of Myeloid Cell Function in Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinate in innate immunity: linking metabolic reprogramming to immune modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triggering the succinate receptor GPR91 on dendritic cells enhances immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. SUCNR1 controls an anti-inflammatory program in macrophages to regulate the metabolic response to obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention PMC [pmc.ncbi.nlm.nih.gov]
- 19. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 20. Succinate uptake by T cells suppresses their effector function via inhibition of mitochondrial glucose oxidation PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Succinate preserves CD8+ T cell fitness to augment antitumor immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of a SUCNR1 antagonist for potential treatment of diabetic nephropathy: In silico and in vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [The Role of Succinate in Modulating Immune Cell Activity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#succinate-s-role-in-modulating-immune-cell-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com